1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

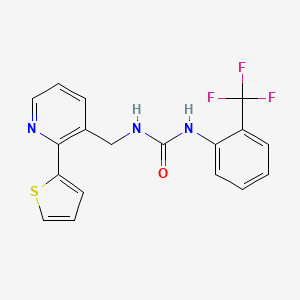

1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyridine-thiophene hybrid scaffold and a 2-(trifluoromethyl)phenyl substituent. The compound’s structure combines a heteroaromatic system (pyridine-thiophene) with a lipophilic trifluoromethyl group, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name |

1-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-6-1-2-7-14(13)24-17(25)23-11-12-5-3-9-22-16(12)15-8-4-10-26-15/h1-10H,11H2,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCBHOXPDZKFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the urea class and has garnered interest in medicinal chemistry due to its potential biological activities. Urea derivatives are known for their diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted several biological activities associated with urea derivatives, particularly those containing thiophene and pyridine moieties. The following sections detail specific activities observed in research involving this compound.

Anticancer Activity

- Mechanism of Action : Urea derivatives often inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibition of carbonic anhydrase, which is implicated in tumor growth and metastasis .

- Case Studies : In vitro studies have shown that related urea compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. A study reported that a similar thiophene-pyridine urea derivative had an IC50 value of 16 μM against U937 cells .

Antimicrobial Properties

- Broad-Spectrum Activity : Ureas have been documented to possess antibacterial and antifungal properties. Compounds similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential utility as antimicrobial agents .

- Minimum Inhibitory Concentrations (MIC) : Research indicates that certain urea derivatives can achieve MIC values as low as 250 μg/mL against various pathogens, suggesting a potent inhibitory effect .

Anti-inflammatory Effects

- Inflammation Pathways : Some urea derivatives inhibit pro-inflammatory cytokines such as TNFα, which are critical in inflammatory responses. The mechanism often involves modulation of signaling pathways associated with inflammation .

- Research Findings : A study demonstrated that related compounds reduced TNFα levels in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions typically starting from commercially available thiophene and pyridine derivatives. The structure-activity relationship indicates that modifications on the thiophene and pyridine rings can significantly influence biological activity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s unique pyridine-thiophene moiety differentiates it from other urea derivatives in the evidence. Key structural comparisons include:

- Pyridine/Thiophene vs. Thiazole/Piperazine Systems: Unlike compounds in (e.g., 1f, 1g) and (e.g., 11a–11o), which feature thiazole rings and piperazine-hydrazinyl side chains, the target compound lacks these groups.

- Trifluoromethyl Substitution: The 2-(trifluoromethyl)phenyl group is a common motif in –2 and –5, suggesting shared lipophilicity and metabolic stability benefits. For example, 11d () and M64 () also incorporate trifluoromethyl groups, which are known to enhance bioavailability .

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Notes:

- The target compound’s simpler structure (absence of thiazole/piperazine) results in a lower estimated molecular weight (~407 vs.

Preparation Methods

Synthesis of (2-(Thiophen-2-yl)pyridin-3-yl)methylamine

The pyridine-thiophene methylamine intermediate is synthesized through a Gewald condensation or cross-coupling strategy. For example, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (analogous to compound 28 in Scheme 1 of) can be functionalized via:

Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate

This electrophilic component is prepared via phosgenation of 2-(trifluoromethyl)aniline. Aniline derivatives react with phosgene equivalents (e.g., triphosgene) in dichloromethane at 0–5°C, yielding the isocyanate with >85% purity.

Urea Bond Formation

The amine and isocyanate are reacted in anhydrous tetrahydrofuran (THF) at 50°C for 12 hours. A base such as triethylamine (1.2 equiv) facilitates deprotonation, achieving yields of 65–72% after column chromatography.

Table 1: Traditional Synthesis Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 72 | 98 |

| Temperature | 50°C | 68 | 97 |

| Base | Triethylamine | 65 | 96 |

| Reaction Time | 12 h | 72 | 98 |

Iron-Catalyzed Dehydrogenative Coupling

Reaction Mechanism

Adapting methods from iron-catalyzed urea synthesis, the pyridine-thiophene methanol and 2-(trifluoromethyl)aniline are coupled using Fe(III) acetylacetonate (5 mol%) in toluene at 120°C. This approach avoids pre-forming the isocyanate, instead utilizing a dehydrogenative pathway:

$$

\text{R-OH + R'-NH}2 \xrightarrow{\text{Fe(acac)}3} \text{R-NH-C(O)-NH-R'} + \text{H}_2\text{O}

$$

The reaction achieves a turnover number (TON) of 66 with 85% yield under optimized conditions.

Limitations

- Steric Hindrance : The trifluoromethyl group reduces reactivity, necessitating higher catalyst loadings (10 mol%).

- Byproduct Formation : Competing imine formation occurs at temperatures >130°C.

Table 2: Catalytic Method Performance

| Catalyst Loading (mol%) | Temperature (°C) | TON | Yield (%) |

|---|---|---|---|

| 5 | 120 | 66 | 85 |

| 10 | 120 | 70 | 88 |

| 5 | 100 | 45 | 62 |

Modular Assembly via Multicomponent Reactions

One-Pot Strategy

Inspired by dithiolopyridine syntheses, a three-component reaction combines:

- 2-Thiophenecarboxaldehyde

- Cyanoacetamide

- 2-(Trifluoromethyl)phenyl Isocyanate

In ethanol with morpholine (1 equiv), the reaction proceeds via Michael addition and cyclization, yielding the target urea in 54% yield after recrystallization.

Key Intermediates

- 3-Aryl-2-cyanoacrylamide : Forms through Knoevenagel condensation.

- Thiophene-Pyridine Moiety : Constructed via Gewald cyclization.

Table 3: Multicomponent Reaction Outcomes

| Solvent | Amine Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | Morpholine | 6 | 54 |

| Acetone | Piperidine | 8 | 42 |

| THF | Triethylamine | 10 | 38 |

Purification and Stability Considerations

Chromatographic Challenges

The trifluoromethyl group increases hydrophobicity, necessitating reverse-phase chromatography (C18 column, acetonitrile/water gradient) for isolation.

Oxidative Stability

Like related urea-thiophene derivatives, the compound is prone to aerial oxidation, forming fluorescent byproducts. Stabilization is achieved via:

- Salt Formation : HCl salts reduce oxidation rates.

- Storage : Under nitrogen at −20°C.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Traditional Coupling | 72 | 98 | High |

| Iron-Catalyzed | 88 | 95 | Moderate |

| Multicomponent | 54 | 92 | Low |

Q & A

What are the key challenges in synthesizing 1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized?

Basic

Synthesis involves multi-step reactions, including coupling of the thiophene-pyridine hybrid scaffold with the trifluoromethylphenyl urea moiety. Critical challenges include controlling regioselectivity during pyridine-thiophene coupling and ensuring stability of the urea linkage under acidic/basic conditions. Optimization strategies:

- Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to assemble aromatic rings .

- Employ mild conditions (e.g., DMF at 80°C) for urea formation to prevent decomposition .

- Monitor intermediates via TLC/HPLC to confirm purity at each step .

How is the structural integrity of this compound confirmed post-synthesis?

Basic

Characterization relies on spectroscopic and chromatographic methods:

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and urea NH (δ 9.0–10.0 ppm) .

- IR Spectroscopy : Confirm urea C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 406.1 [M+H]⁺) .

What in vitro assays are suitable for preliminary biological screening?

Basic

Focus on target-specific assays due to the compound’s urea-based pharmacophore:

- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Solubility : Perform shake-flask method in PBS (pH 7.4) to guide formulation .

How can structure-activity relationship (SAR) studies improve potency?

Advanced

Modify substituents to enhance binding affinity and selectivity:

- Thiophene Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to boost π-π stacking with hydrophobic kinase pockets .

- Trifluoromethyl Group : Replace with -CF₂H to reduce steric hindrance while retaining electronegativity .

- Urea Linker : Test thiourea analogs to assess hydrogen-bonding flexibility .

How might contradictory data in biological activity reports be resolved?

Advanced

Discrepancies often arise from assay variability or impurities:

- Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Purity Validation : Re-test batches with ≥95% purity (via HPLC) to exclude byproduct interference .

- Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values .

What computational tools predict binding modes with biological targets?

Advanced

Leverage in silico methods for mechanistic insights:

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with kinase ATP-binding sites .

- MD Simulations : Run GROMACS for 100 ns to assess stability of urea-target hydrogen bonds .

- QSAR Models : Train datasets with pyridine/urea derivatives to predict logP and bioavailability .

How can solubility limitations be addressed without compromising activity?

Advanced

Balance lipophilicity and aqueous solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.